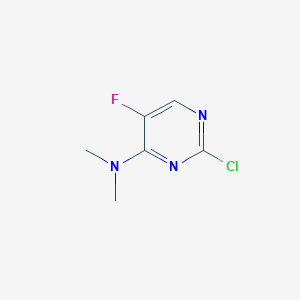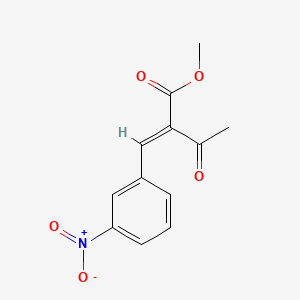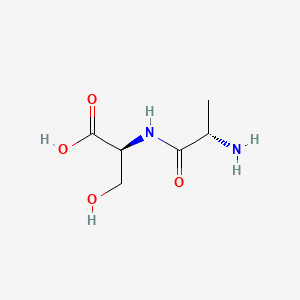
2-Chloro-4-(dimethylamino)-5-fluoropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(dimethylamino)-5-fluoropyrimidine, also known as 5-Fluoro-2-chloro-4-dimethylaminopyrimidine, is a heterocyclic compound with a wide range of applications in scientific research. It is a colorless, odorless, and hygroscopic solid with a melting point of about 149-151°C. It is used as a reagent in organic synthesis, as a starting material for the preparation of a variety of other compounds, and as a catalyst in various reactions. It has been used in the synthesis of several biologically active compounds, such as inhibitors of cyclooxygenase-2 (COX-2) and inhibitors of the enzyme dihydrofolate reductase (DHFR).
Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Pyrimidine derivatives, including 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine, have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins .
Anticancer Activity
The pyrimidine scaffold is a central building block for a wide range of pharmacological applications, including anticancer activities. Pyrimidine derivatives are involved in the modulation of myeloid leukemia and breast cancer, among others. They have been reported to exhibit antitumor activities, acting as DNA topoisomerase II inhibitors, and have potential applications in chemotherapy .
Antimicrobial and Antifungal Uses
Pyrimidine compounds are also explored for their antimicrobial and antifungal effects. They have been used to develop new treatments for microbial and fungal infections, leveraging their ability to interfere with the life cycle of the pathogens .
Rodenticidal Properties
Some pyrimidine derivatives, similar in structure to 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine, have been used as rodenticides. Their toxicological effects on rodents have been the subject of research to develop safer and more effective pest control methods .
Synthesis of Fluorinated Building Blocks
The compound is used in the synthesis of fluorinated building blocks, which are crucial in the development of pharmaceuticals and agrochemicals. The introduction of fluorine atoms into organic compounds can significantly alter their chemical and biological properties .
Drug Development and Medicinal Chemistry
As a versatile chemical intermediate, 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine is used in medicinal chemistry to create a variety of drug candidates. Its reactivity allows for the introduction of various functional groups, aiding in the discovery of new therapeutic agents .
Research in Heterocyclic Chemistry
This compound is of interest in heterocyclic chemistry research due to its pyrimidine ring. Heterocyclic compounds like pyrimidines are key structures in many natural products and pharmaceuticals, and their study can lead to the development of new synthetic methodologies .
Material Science Applications
The electronic properties of pyrimidine rings make them suitable for use in material science, particularly in the creation of organic semiconductors and other electronic materials. Research into the modification of pyrimidine derivatives can lead to advancements in this field .
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, affecting cellular processes .
Mode of Action
It’s suggested that similar compounds may inhibit certain enzymes, disrupting normal cellular functions .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .
Result of Action
Related compounds have been shown to cause changes in cellular processes, potentially leading to cell death .
Propiedades
IUPAC Name |
2-chloro-5-fluoro-N,N-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClFN3/c1-11(2)5-4(8)3-9-6(7)10-5/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHFDFGUSBMVOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365658 |
Source


|
| Record name | 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
355829-23-1 |
Source


|
| Record name | 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Ethyl [(2-nitrophenyl)sulfonyl]acetate](/img/structure/B1363753.png)

